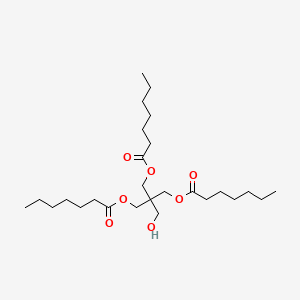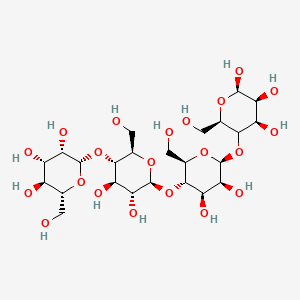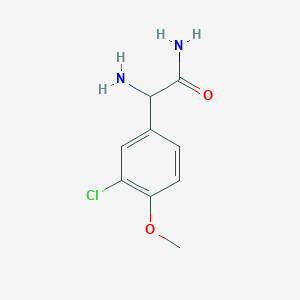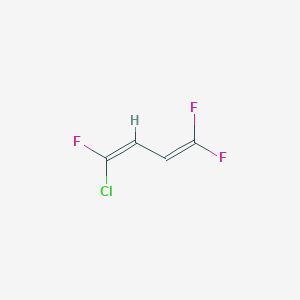
1,2,2-Trimethyl-3-phenylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethyl-3-phenylpropyl acetate is an organic compound with the molecular formula C14H20O2. It is also known by its IUPAC name, (3,3-dimethyl-4-phenylbutan-2-yl) acetate. This compound is a member of the heterocyclic organic compounds category and is primarily used for research purposes .
Preparation Methods
1,2,2-Trimethyl-3-phenylpropyl acetate can be synthesized through various methods. One common approach involves the esterification of 1,2,2-trimethyl-3-phenylpropanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial production methods may involve the use of microbial biotransformations. For example, optically pure 2-methyl-3-phenyl-1-propanol can be prepared using microbial biotransformations starting from prochiral or racemic substrates. This intermediate can then be esterified to produce this compound .
Chemical Reactions Analysis
1,2,2-Trimethyl-3-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the acetate group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,2,2-trimethyl-3-phenylpropanoic acid .
Scientific Research Applications
1,2,2-Trimethyl-3-phenylpropyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and microbial biotransformations.
Medicine: Research into its potential pharmacological properties and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of 1,2,2-trimethyl-3-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released alcohol can then participate in further biochemical reactions, depending on the cellular context .
Comparison with Similar Compounds
1,2,2-Trimethyl-3-phenylpropyl acetate can be compared with other similar compounds, such as:
3-Phenylpropyl acetate: This compound has a similar structure but lacks the additional methyl groups present in this compound.
2-Methyl-3-phenylpropanoic acid: This compound is an oxidation product of this compound and has different chemical properties due to the presence of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity and interactions with other molecules.
Properties
CAS No. |
72727-62-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3,3-dimethyl-4-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)14(3,4)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
InChI Key |
QLKMBJWEWZIWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



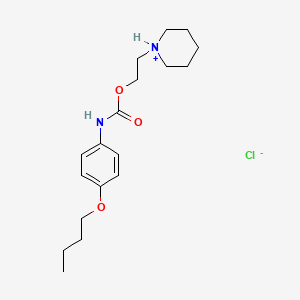
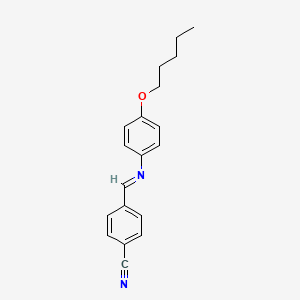
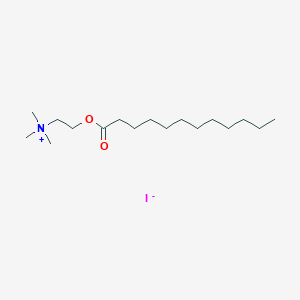

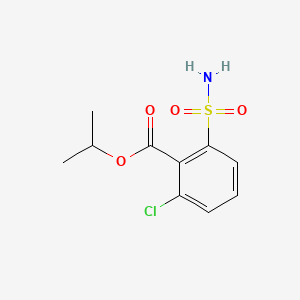
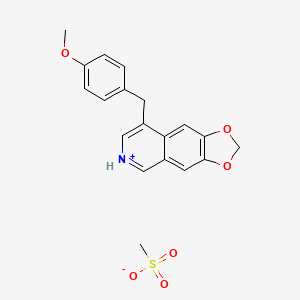
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
